molecular formula C7H17ClN2O2S B13516826 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride

3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride

Cat. No.: B13516826
M. Wt: 228.74 g/mol
InChI Key: NYNGHERCAMAOAV-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a sulfonyl group attached to the pyrrolidine ring and an amine group on the propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride typically involves the following steps:

  • Formation of Pyrrolidine Sulfonyl Intermediate: : The initial step involves the reaction of pyrrolidine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the pyrrolidine sulfonyl intermediate.

    [ \text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{Pyrrolidine-1-sulfonyl chloride} ]

  • Nucleophilic Substitution: : The pyrrolidine-1-sulfonyl chloride is then reacted with 3-aminopropan-1-amine under nucleophilic substitution conditions to form 3-(Pyrrolidine-1-sulfonyl)propan-1-amine.

    [ \text{Pyrrolidine-1-sulfonyl chloride} + \text{3-aminopropan-1-amine} \rightarrow \text{3-(Pyrrolidine-1-sulfonyl)propan-1-amine} ]

  • Formation of Hydrochloride Salt: : Finally, the free base of 3-(Pyrrolidine-1-sulfonyl)propan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

    [ \text{3-(Pyrrolidine-1-sulfonyl)propan-1-amine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or oxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of sulfonyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile intermediate.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride depends on its specific application. Generally, the sulfonyl group can interact with nucleophilic sites on biological molecules, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidine-1-sulfonyl)propan-1-amine
  • 3-(Pyrrolidine-1-sulfonyl)butan-1-amine
  • 3-(Pyrrolidine-1-sulfonyl)pentan-1-amine

Comparison

Compared to similar compounds, 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The sulfonyl and amine groups provide distinct chemical properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

3-pyrrolidin-1-ylsulfonylpropan-1-amine;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c8-4-3-7-12(10,11)9-5-1-2-6-9;/h1-8H2;1H

InChI Key

NYNGHERCAMAOAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCCN.Cl

Origin of Product

United States

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